molecular formula C12H14N4O6 B11209875 4-(4-Methylpiperazin-1-yl)-3,5-dinitrobenzoic acid

4-(4-Methylpiperazin-1-yl)-3,5-dinitrobenzoic acid

Cat. No.: B11209875
M. Wt: 310.26 g/mol
InChI Key: NIEMTJYLZCMKQZ-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-3,5-dinitrobenzoic acid is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a benzoic acid moiety with two nitro groups at the 3 and 5 positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-3,5-dinitrobenzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The starting material, benzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions.

    Formation of 4-Methylpiperazine: 4-Methylpiperazine is synthesized separately through the reaction of piperazine with methyl iodide.

    Coupling Reaction: The nitrated benzoic acid is then coupled with 4-methylpiperazine under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

    Hydrolysis: The benzoic acid moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate salt.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 4-(4-Methylpiperazin-1-yl)-3,5-diaminobenzoic acid.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 4-(4-Methylpiperazin-1-yl)-3,5-dinitrobenzoate.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-3,5-dinitrobenzoic acid is used in several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Similar structure but lacks the nitro groups.

    4-(4-Methylpiperazin-1-yl)phenylamine: Contains an amine group instead of the benzoic acid moiety.

    4-(4-Methylpiperazin-1-yl)-1H-pyrazole: Contains a pyrazole ring instead of the benzoic acid moiety.

Uniqueness

4-(4-Methylpiperazin-1-yl)-3,5-dinitrobenzoic acid is unique due to the presence of both the piperazine ring and the dinitrobenzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H14N4O6

Molecular Weight

310.26 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C12H14N4O6/c1-13-2-4-14(5-3-13)11-9(15(19)20)6-8(12(17)18)7-10(11)16(21)22/h6-7H,2-5H2,1H3,(H,17,18)

InChI Key

NIEMTJYLZCMKQZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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